gamma-Carboxyglutamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

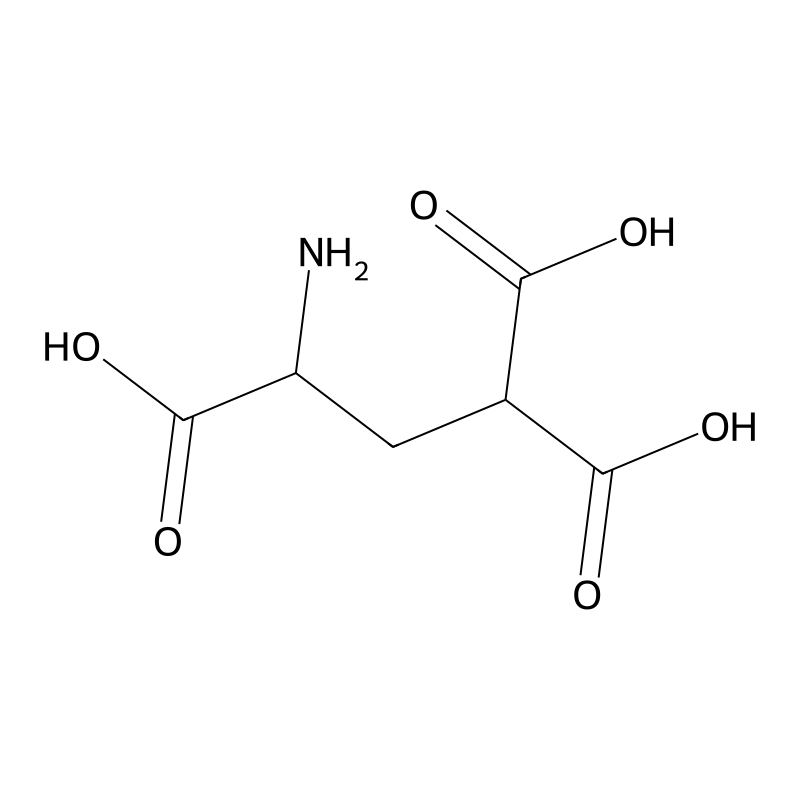

Gamma-Carboxyglutamate is a unique amino acid that plays a critical role in various biological processes, particularly in the blood coagulation cascade. It is formed through the post-translational modification of glutamic acid residues, a process known as gamma-carboxylation, which requires vitamin K as a cofactor. This modification imparts the ability to bind calcium ions, making gamma-carboxyglutamate essential for the function of several vitamin K-dependent proteins involved in coagulation, such as prothrombin and factors VII, IX, and X .

The synthesis of gamma-carboxyglutamate involves several key steps:

- Substrate: The reaction begins with glutamic acid.

- Enzyme: A vitamin K-dependent carboxylase catalyzes the reaction.

- Mechanism:

- The gamma-proton on glutamic acid is abstracted.

- Carbon dioxide is then added to form gamma-carboxyglutamate.

- Cofactor: Vitamin K is essential for this reaction, facilitating the conversion through an active intermediate .

Additionally, gamma-carboxyglutamate can undergo further chemical modifications, such as thermal decarboxylation to yield glutamic acid or the formation of pyro-gamma-carboxyglutamic acid under specific conditions .

Gamma-Carboxyglutamate exhibits significant biological activity primarily through its role in calcium binding. The presence of this amino acid in proteins allows them to interact effectively with calcium ions, which is crucial for their structural integrity and function. For instance, in coagulation factors, gamma-carboxyglutamate residues are vital for binding to calcium ions, facilitating the assembly of these proteins on membrane surfaces during clot formation . The absence of gamma-carboxyglutamate can lead to impaired coagulation and increased bleeding risk.

Gamma-Carboxyglutamate is synthesized endogenously in the body through:

- Post-Translational Modification: This occurs in the liver where glutamic acid residues in proteins are modified by carboxylation.

- Enzymatic Reaction: The process is catalyzed by a hepatic carboxylase enzyme that requires reduced vitamin K, oxygen, and carbon dioxide as substrates .

- Chemical Synthesis: Laboratory methods have been developed for synthesizing gamma-carboxyglutamate and its derivatives using various organic chemistry techniques .

Gamma-Carboxyglutamate has several important applications:

- Medical Research: Understanding its role in coagulation has implications for developing treatments for bleeding disorders.

- Pharmaceuticals: Compounds containing gamma-carboxyglutamate are explored for their potential therapeutic effects in enhancing blood coagulation mechanisms.

- Nutritional Biochemistry: It is studied for its role in bone health due to its presence in osteocalcin and other bone-related proteins .

Studies have highlighted the interactions between gamma-carboxyglutamate and various metal ions, particularly calcium. These interactions are crucial for the functionality of vitamin K-dependent proteins. For example:

- The binding of calcium ions to gamma-carboxyglutamate residues facilitates conformational changes necessary for protein activity.

- Research has shown that mutations affecting gamma-carboxylation can lead to altered binding affinities and functional impairments in coagulation factors .

Several compounds share structural or functional similarities with gamma-carboxyglutamate:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Glutamic Acid | Contains a carboxylic acid side chain | Precursor to gamma-carboxyglutamate; lacks calcium-binding properties |

| Beta-Carboxyethylamine | Similar dicarboxylic structure | Not involved in calcium binding; different biological roles |

| Hydroxyproline | Contains hydroxyl groups | Important for collagen stability; does not bind calcium |

| Aspartic Acid | Similar amino acid structure | Does not undergo gamma-carboxylation; different functional roles |

Gamma-Carboxyglutamate is unique due to its specific post-translational modification involving vitamin K, which enables it to bind calcium ions effectively—an essential feature not shared by these other amino acids .

Vitamin K-Dependent Gamma-Glutamyl Carboxylase Catalysis

The gamma-glutamyl carboxylase represents a unique enzymatic system that catalyzes the conversion of glutamic acid to gamma-carboxyglutamate in vitamin K-dependent proteins during their biosynthesis [2]. This integral membrane protein resides in the endoplasmic reticulum and utilizes reduced vitamin K hydroquinone, carbon dioxide, and oxygen as cofactors [3] [4].

The catalytic mechanism involves a complex series of reactions wherein the gamma-proton on glutamic acid is abstracted, followed by the subsequent addition of carbon dioxide [1]. The reaction intermediate is a gamma-glutamyl carbanion, which is formed through the action of an active oxygenated species of vitamin K that abstracts a hydrogen from the gamma-carbon of glutamic acid [2]. The most widely accepted hypothesis proposes a "base strength amplification mechanism" whereby vitamin K hydroquinone is converted into an oxygenated intermediate of sufficient basicity to abstract a proton from the gamma-carbon of a glutamyl residue [2].

The enzyme exhibits dual catalytic activity, functioning simultaneously as both a gamma-glutamyl carboxylase and a vitamin K epoxidase [5] [3]. During each carboxylation event, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide, providing the energy required for the carboxylation reaction [3]. This coupling ensures that for each molecule of gamma-carboxyglutamate generated, a molecule of vitamin K epoxide is produced [2].

Recent structural studies have identified critical active site residues involved in the catalytic mechanism [6]. Cysteine-99 and Cysteine-450 have been identified as essential active site residues, with mutations to serine reducing both epoxidation and carboxylation activities to 0.2% and 1% respectively [6]. Additionally, residues Leucine-394 and Tryptophan-399 play crucial roles in glutamate substrate binding, with mutations resulting in 6- to 8-fold increases in the Michaelis constant for glutamyl substrates [6].

The carboxylase demonstrates remarkable substrate selectivity and processivity [7]. Multiple glutamic acid residues within a single protein substrate are carboxylated in a processive manner, meaning all carboxylations for a given gamma-carboxyglutamate domain occur during a single binding event [8] [7]. This processivity is essential for the efficient modification of vitamin K-dependent proteins, which typically contain 9-13 glutamic acid residues requiring carboxylation [3].

Substrate Recognition and Propeptide-Mediated Targeting

The gamma-glutamyl carboxylase employs a sophisticated recognition system to identify its protein substrates through specific propeptide sequences [2] [9]. These propeptides contain a gamma-carboxylation recognition site that is essential for directing the carboxylation of adjacent glutamic acid residues [2]. The recognition sequence is characterized by a conserved motif best defined as Z-F-Z-X-X-X-X-A, where Z represents an aliphatic hydrophobic residue such as isoleucine, valine, or leucine, F is phenylalanine, A is alanine, and X represents any amino acid [2].

The propeptide binding occurs at a high-affinity exosite on the carboxylase, distinct from the catalytic center [9] [10]. Kinetic studies have demonstrated that the factor IX propeptide binds with a dissociation constant of 50 nanomolar, while the factor IX propeptide-gamma-carboxyglutamate domain construct exhibits an even higher affinity with a dissociation constant of 2.5 nanomolar [9]. This enhanced binding affinity reflects the contribution of the gamma-carboxyglutamate domain to substrate recognition and positioning.

The propeptide serves multiple functional roles beyond simple recognition [9] [8]. Binding of the propeptide to the carboxylase stimulates gamma-glutamyl carboxylation activity and appears to regulate the vitamin K epoxidase function [5]. In the absence of propeptide or glutamate-containing substrate, the carboxylase exhibits little or no epoxidase activity, preventing the generation of highly reactive vitamin K intermediates when carboxylatable substrates are unavailable [5].

Hydrogen-deuterium exchange mass spectrometry studies have revealed that propeptide binding induces conformational changes throughout the carboxylase structure [8]. Residues 180-186, 328-342, 395-401, 423-431, 484-490, 491-507, 507-516, 532-543, and 717-730 all demonstrate altered deuterium incorporation patterns upon propeptide binding [8]. Most notably, peptide 491-507 remains highly protected throughout the labeling experiment, suggesting its critical role in propeptide interaction [8].

| Protein | Propeptide Recognition Motif | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| Factor IX Propeptide | Z-F-Z-X-X-X-X-A | 50 nM | [9] |

| Factor IX Propeptide-Gla Domain | Z-F-Z-X-X-X-X-A | 2.5 nM | [9] |

| Carboxylated Factor IX Propeptide-Gla | Z-F-Z-X-X-X-X-A | 19.7 nM | [9] |

| Matrix Gla Protein | Atypical | Not determined | [2] |

The gamma-carboxyglutamate domain itself contributes to substrate recognition through allosteric mechanisms [9]. The presence of the gamma-carboxyglutamate domain reduces the dissociation rate constant of the propeptide from 273 × 10⁻⁵ s⁻¹ to 9 × 10⁻⁵ s⁻¹, indicating enhanced binding stability [9]. However, following carboxylation, the dissociation rate increases to 37 × 10⁻⁵ s⁻¹, facilitating product release [9].

Kinetic Studies of Carboxylation-Epoxidation Coupling

The coupling between gamma-carboxylation and vitamin K epoxidation represents a fundamental aspect of the carboxylase mechanism, with extensive kinetic studies revealing the precise stoichiometric relationship between these processes [5] [3]. Under normal physiological conditions, the carboxylation of glutamic acid and the epoxidation of vitamin K hydroquinone occur with a strict 1:1 stoichiometry [2] [5].

Kinetic analysis using purified recombinant carboxylase has demonstrated substrate-dependent regulation of epoxidase activity [5]. In the absence of glutamate-containing substrates or propeptides, the carboxylase exhibits negligible epoxidase activity [5]. However, the addition of the pentapeptide FLEEL stimulates epoxidase activity to 9.2 picomoles per minute per picomole of enzyme, while the combination of FLEEL with propeptide dramatically increases activity to 100 picomoles per minute per picomole of enzyme [5].

The kinetic parameters vary significantly depending on the substrate employed [5] [9]. The turnover number for FLEEL substrate is 1.68 s⁻¹, while the proPT28 substrate exhibits a substantially lower turnover number of 0.08 s⁻¹ [5]. These differences reflect the influence of substrate structure on the catalytic efficiency of the carboxylase.

Pre-steady state kinetic analysis of factor IX propeptide-gamma-carboxyglutamate domain carboxylation reveals a complex kinetic profile [9]. The pre-steady state rate constant is 0.02 s⁻¹ in enzyme excess and 0.016 s⁻¹ in substrate excess, while the steady-state rate constant is significantly lower at 4.5 × 10⁻⁴ s⁻¹ [9]. The similarity between the steady-state carboxylation rate and the product dissociation rate constant suggests that product release represents the rate-limiting step in the overall catalytic cycle [9].

| Kinetic Parameter | Value | Units | Substrate | Reference |

|---|---|---|---|---|

| Turnover number (kcat) | 1.68 | s⁻¹ | FLEEL | [5] |

| Turnover number (kcat) | 0.08 | s⁻¹ | proPT28 | [5] |

| Pre-steady state rate | 0.02 | s⁻¹ | FIXproGla41 | [9] |

| Steady state rate | 4.5 × 10⁻⁴ | s⁻¹ | FIXproGla41 | [9] |

| Epoxidase activity | 9.2 | pmol/min/pmol | FLEEL alone | [5] |

| Epoxidase activity | 100 | pmol/min/pmol | FLEEL + propeptide | [5] |

The coupling mechanism exhibits regulatory features that prevent wasteful vitamin K consumption [5]. Glutamate-containing substrates bound to the carboxylase convert the vitamin K epoxidase function from an inactive to an active state [11]. This substrate-dependent activation ensures that the highly reactive vitamin K intermediate is generated only when carboxylatable substrates are present [11].

Mutational studies have provided insights into the molecular basis of the coupling mechanism [6] [12]. Mutations of Cysteine-343 to serine and Tyrosine-345 to phenylalanine result in 7- to 11-fold decreases in both vitamin K epoxidation and peptide substrate carboxylation [12]. Kinetic analysis of these mutants reveals 5- to 6-fold increases in Michaelis constant values for the glutamic acid substrate, indicating their proximity to the catalytic center [12].

Solution nuclear magnetic resonance spectroscopy has provided fundamental insights into the structural organization of gamma-carboxyglutamate domains in their metal-free states, revealing critical information about their intrinsic folding properties and membrane binding capabilities.

Structural Architecture of Metal-Free Gamma-Carboxyglutamate Domains

The metal-free gamma-carboxyglutamate domain of coagulation factor IX, studied extensively by two-dimensional nuclear magnetic resonance spectroscopy at 500 MHz, exhibits a distinctive three-element architecture [1]. The domain comprises a short amino-terminal tetrapeptide loop spanning residues 6-9, a disulfide-containing hexapeptide loop encompassing residues 18-23, and a carboxyl-terminal alpha helix extending from residues 37-46 [1]. This structural organization demonstrates that gamma-carboxyglutamate domains maintain significant secondary structure even in the absence of stabilizing metal ions.

Proton chemical shift dispersion analysis of the one-dimensional nuclear magnetic resonance spectrum indicates that the metal-free peptide contains regular structural elements, challenging earlier assumptions about the complete dependence on metal ions for structural integrity [1]. The structured regions in the metal-free state are connected by flexible polypeptide backbone segments, suggesting that the domain possesses inherent structural frameworks that serve as scaffolds for metal-induced conformational changes.

Solvent Accessibility and Hydrogen Exchange Kinetics

Amide hydrogen exchange kinetics studies reveal that the majority of the metal-free gamma-carboxyglutamate domain remains solvent accessible, with notable exceptions in the carboxyl-terminal structural element [1]. This finding indicates that the metal-free conformation exposes most gamma-carboxyglutamate residues to the aqueous environment, a configuration that fundamentally differs from the metal-bound state where these residues become sequestered within the protein core.

The solvent accessibility pattern in metal-free domains provides crucial insights into the conformational transitions that occur upon metal binding. The exposure of gamma-carboxyglutamate residues in the apo state facilitates initial metal coordination, while the subsequent burial of these residues upon metal binding contributes to the stabilization of the membrane-binding competent conformation [1].

Comparative Analysis with Metal-Bound Conformations

Solution nuclear magnetic resonance studies of factor X gamma-carboxyglutamate-epidermal growth factor domain pairs demonstrate striking conformational differences between calcium-free and calcium-loaded forms [2]. In the calcium-free state, gamma-carboxyglutamate residues remain exposed to solvent, while hydrophobic residues phenylalanine 4, leucine 5, and valine 8 form an internal hydrophobic cluster [2]. This internal clustering represents a fundamental reorganization compared to the metal-bound state, where these same hydrophobic residues become surface-exposed and available for membrane interaction.

The nuclear magnetic resonance-determined solution structure of conantokin-G in its metal-free state reveals a structured region commencing at gamma-carboxyglutamate 3 and extending through arginine 13 [3]. The structure encompasses a partial loop centered around gamma-carboxyglutamate 3 and gamma-carboxyglutamate 4, a distorted type I turn between glutamine 6 and glutamine 9, and two additional type I turns involving gamma-carboxyglutamate 10, leucine 11, and isoleucine 12 [3]. These structural elements collectively define approximately 1.6 turns of a distorted 3₁₀ helix, demonstrating that metal-free gamma-carboxyglutamate-containing peptides can adopt well-defined secondary structures.

Functional Implications of Metal-Free Conformations

The structural characterization of metal-free gamma-carboxyglutamate domains reveals that these conformations are functionally incompetent for membrane binding [1]. The structured regions present in the metal-free state are insufficient to support phospholipid binding, emphasizing the critical importance of metal-induced conformational changes for biological activity. This finding underscores the allosteric nature of gamma-carboxyglutamate domain function, where metal binding serves as the primary regulatory mechanism for membrane association.

The nuclear magnetic resonance studies demonstrate that metal-free gamma-carboxyglutamate domains retain significant structural organization while remaining functionally inactive, suggesting that these domains exist in a primed state ready for metal-induced activation. This structural priming may contribute to the rapid kinetics of metal-dependent conformational transitions observed in functional studies.

Calcium and Magnesium Coordination Geometries in Coagulation Factors

The coordination geometries of calcium and magnesium ions within gamma-carboxyglutamate domains of coagulation factors represent a sophisticated molecular recognition system that governs membrane binding specificity and functional activation.

Calcium Coordination Networks in Coagulation Factor Gamma-Carboxyglutamate Domains

X-ray crystallographic studies of calcium-stabilized gamma-carboxyglutamate domains reveal complex coordination networks that distinguish these domains from other calcium-binding proteins. The factor IX gamma-carboxyglutamate domain in its calcium-bound state exhibits seven calcium binding sites with a coordination network that differs significantly from other vitamin K-dependent proteins [4]. The calcium ions are coordinated primarily by gamma-carboxyglutamate residues, with most residues pointing inward toward a linear array of internal calcium ions.

The prothrombin fragment 1 crystal structure demonstrates that gamma-carboxyglutamate residues coordinate internal calcium ions that are completely sequestered from solvent exposure [5]. Several calcium ions are entirely buried within the core of the gamma-carboxyglutamate domain, creating a stabilized internal metal coordination network that serves as the structural foundation for membrane binding competency. This internal sequestration of calcium ions represents a unique feature of gamma-carboxyglutamate domains compared to other calcium-binding motifs.

Magnesium Coordination and Functional Implications

Magnesium coordination in gamma-carboxyglutamate domains produces distinctly different structural outcomes compared to calcium binding. Nuclear magnetic resonance studies of factor IX gamma-carboxyglutamate domain reveal that magnesium-stabilized forms adopt compact, well-ordered structures that are unable to bind membranes [6]. The magnesium-bound conformation maintains structural integrity between residues 12 and 46 but exhibits disorder in the critical omega-loop region spanning residues 1-11.

Crystallographic analysis of factor VIIa in complex with soluble tissue factor under varying metal conditions demonstrates specific magnesium and calcium site occupancy patterns [7]. Under low magnesium and low calcium conditions, positions 1, 4, and 7 are occupied by magnesium ions, while the remaining sites accommodate calcium ions. This mixed occupancy pattern influences the conformation of the omega-loop, with magnesium binding at position 4 promoting a distinct structural arrangement compared to calcium occupancy at the same site.

Metal-Dependent Conformational Switching

The structural consequences of metal coordination extend beyond simple binding site occupancy to encompass global conformational changes that modulate functional activity. Protein C gamma-carboxyglutamate domain studies reveal that endothelial protein C receptor binding can replace magnesium at position 4 with calcium, inducing a conformational change in the omega-loop that enhances membrane binding affinity [7]. This metal substitution mechanism provides a sophisticated regulatory system for controlling protein-membrane interactions.

The coordination geometry differences between calcium and magnesium binding reflect the distinct ionic properties of these metals. Calcium ions, with their larger ionic radius and flexible coordination geometry, can accommodate the bidentate coordination required by gamma-carboxyglutamate residues [8]. Magnesium ions, with their smaller ionic radius and more restrictive coordination requirements, typically engage in monodentate interactions that produce different conformational outcomes.

Thermodynamic Aspects of Metal Coordination

Thermodynamic studies of metal binding to gamma-carboxyglutamate domains reveal complex energetic landscapes that govern metal selectivity and functional activation. The binding of calcium and magnesium to these domains involves multiple cooperative interactions, with calcium binding generally exhibiting higher affinity due to optimal coordination geometry matching with gamma-carboxyglutamate residues [8]. The thermodynamic parameters indicate that magnesium binding stabilizes conformations that are thermodynamically distinct from calcium-bound states.

The metal binding thermodynamics also reveal that gamma-carboxyglutamate domains can exist in multiple conformational states depending on metal occupancy patterns. Mixed calcium and magnesium binding produces intermediate conformations with functional properties that differ from either purely calcium-bound or magnesium-bound states [7]. This thermodynamic flexibility provides a mechanism for fine-tuning functional activity in response to physiological metal concentrations.

Conformational Dynamics Upon Membrane Binding

The interaction of gamma-carboxyglutamate domains with phospholipid membranes triggers complex conformational dynamics that are essential for the biological function of coagulation factors and other vitamin K-dependent proteins.

Membrane-Induced Conformational Transitions

Membrane binding by gamma-carboxyglutamate domains involves multi-step conformational transitions that facilitate optimal protein-membrane interactions. Surface plasmon resonance studies of prothrombin demonstrate that membrane association induces protective conformational changes that stabilize the protein against proteolytic degradation [9]. The binding kinetics exhibit complex association patterns suggesting multiple modes of initial membrane interaction, followed by conformational rearrangements that optimize membrane affinity.

The conformational dynamics of membrane binding involve the critical omega-loop region, which undergoes significant structural reorganization upon membrane contact. Nuclear magnetic resonance studies comparing calcium-saturated and magnesium-saturated factor IX gamma-carboxyglutamate domain peptides reveal that the omega-loop must adopt a properly folded conformation for membrane binding to occur [6]. The calcium-saturated peptide, which binds membranes with normal affinity, maintains compact and well-ordered structure throughout the domain, including the omega-loop region.

Phospholipid-Specific Conformational Responses

The conformational dynamics of gamma-carboxyglutamate domains exhibit specificity for different phospholipid headgroups, with phosphatidylserine binding producing distinct structural responses. Solid-state nuclear magnetic resonance studies demonstrate that gamma-carboxyglutamate domain binding to phosphatidylserine-containing bilayers induces specific conformational changes in the phospholipid headgroups themselves [10]. Two distinct phosphatidylserine headgroup conformations are observed upon calcium binding, indicating reciprocal conformational influences between the protein domain and membrane lipids.

Molecular dynamics simulations of factor X gamma-carboxyglutamate domain membrane binding reveal spontaneous membrane association within 2-25 nanoseconds across multiple independent simulations [11]. The membrane binding process involves the penetration of hydrophobic omega-loop residues into the membrane core, with the calcium-bound protein achieving optimal membrane insertion depth at the level of the phosphate groups. This membrane penetration represents a critical conformational adaptation that stabilizes the protein-membrane complex.

Temporal Scales of Conformational Changes

The conformational dynamics of membrane binding occur across multiple temporal scales, from rapid initial association events to slower conformational maturation processes. Binding kinetics studies reveal bi-exponential dissociation patterns, indicating the existence of at least two distinct membrane-bound conformational states [9]. One conformational state dissociates rapidly from membranes, while a second state exhibits tenfold slower dissociation kinetics, suggesting that membrane binding involves conformational maturation processes that enhance membrane affinity over time.

Molecular dynamics simulations demonstrate that the conformational dynamics of membrane binding continue after initial membrane association, with ongoing structural adjustments that optimize protein-membrane interactions [12]. Factor VIII C2 domain studies reveal that membrane binding involves reorientation of specific loop regions, with spikes 1-3 undergoing conformational changes that enhance membrane contact. These dynamics occur on microsecond timescales and represent fine-tuning mechanisms that optimize membrane binding specificity.

Cooperative Conformational Effects

The conformational dynamics of membrane binding exhibit cooperative effects between different structural elements within gamma-carboxyglutamate domains and between multiple domains within multi-domain proteins. Factor V and factor VIII studies demonstrate that C1 and C2 domains exhibit cooperative membrane binding behavior, with conformational changes in one domain influencing the membrane binding properties of adjacent domains [13]. This cooperative behavior produces membrane binding kinetics and lipid specificity that differs from the simple sum of individual domain contributions.

Hydrogen exchange mass spectrometry studies of gamma-glutamyl carboxylase demonstrate that propeptide binding induces conformational changes that extend beyond the immediate binding site to affect distant regions of the protein [14]. The conformational dynamics involve both local structural changes at the propeptide binding site and allosteric effects that modulate the glutamate binding site conformation. These long-range conformational effects illustrate the sophisticated regulatory mechanisms that govern gamma-carboxyglutamate domain function.

XLogP3

Sequence

Other CAS

53861-57-7

53445-96-8